molecular formula C6H12ClN3 B6196357 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride CAS No. 2680537-32-8

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride

Cat. No.: B6196357
CAS No.: 2680537-32-8
M. Wt: 161.6
InChI Key:
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Description

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is a chemical compound that features a diazirine functional group. This compound has garnered significant attention in scientific research due to its unique properties, making it useful in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with diazirine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the diazirine functional group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a photoinducible crosslinker in chemical synthesis and material science.

    Biology: Employed in the study of protein-protein interactions and protein-DNA interactions through photoaffinity labeling.

    Medicine: Investigated for its potential use in drug discovery and development due to its ability to form covalent bonds with biological targets.

    Industry: Utilized in the development of advanced materials and surface coatings.

Mechanism of Action

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride involves the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine functional group is activated by UV irradiation, leading to the formation of a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules . This property makes it a valuable tool for studying molecular interactions and mapping binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-trifluoromethyl-3H-diazirin-3-yl)methyl)pyrrolidine hydrochloride
  • 3-(3-methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide

Uniqueness

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is unique due to its specific diazirine functional group, which provides high reactivity and specificity in photoaffinity labeling applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

CAS No.

2680537-32-8

Molecular Formula

C6H12ClN3

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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